molecular formula C19H20N4O2 B2392050 6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide CAS No. 880810-58-2

6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide

Cat. No.: B2392050
CAS No.: 880810-58-2
M. Wt: 336.395
InChI Key: UYTQEZCMMTZSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound has garnered interest in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide typically involves a multi-step process:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinazolinone intermediate.

    Attachment of the Hexanamide Chain: The final step involves the coupling of the hexanamide chain to the quinazolinone-pyridine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially yielding dihydroquinazolinone derivatives.

    Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents, nucleophiles, and bases.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential anti-cancer and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in cell proliferation and inflammation.

    Pathways Involved: The compound could modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway or the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-oxoquinazoline derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    Pyridinyl-substituted amides: Compounds with a pyridinyl group attached to an amide chain, which may have comparable therapeutic potential.

Uniqueness

6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide is unique due to its specific combination of the quinazolinone core, pyridinyl group, and hexanamide chain. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

6-(4-oxoquinazolin-3-yl)-N-pyridin-3-ylhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-18(22-15-7-6-11-20-13-15)10-2-1-5-12-23-14-21-17-9-4-3-8-16(17)19(23)25/h3-4,6-9,11,13-14H,1-2,5,10,12H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTQEZCMMTZSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.